molecular formula C5H14N2O2S B8446320 N-(2-dimethylaminoethyl)methanesulfonamide

N-(2-dimethylaminoethyl)methanesulfonamide

Cat. No. B8446320
M. Wt: 166.24 g/mol
InChI Key: FBNMBSWXAVZBNJ-UHFFFAOYSA-N
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Patent
US05081261

Procedure details

Methanesulfonyl chloride (Compound 19, 2.6 ml, 34.0 mmol) was added to a mixture of N,N-dimethylethylenediamine (3.7 ml, 34.0 mmol) and diisopropylethylamine (5.93 ml, 34.0 mmol) in tetrahydrofuran (30 ml) at 0° C. After 1.5 hours stirring at 0°, the mixture was quenched with water and extracted thoroughly with ethyl acetate. Evaporation of the dried (magnesium sulfate) extract gave an oil, which was purified by flash chromatography on silica using 20% methanol/chloroform to give the title sulfonamide. 1HNMR(CDCl3): 2.24 (s, 6H), 2.48 (t, 2H, J=5.9 Hz), 2.97 (s, 3H), 3.18 (t, 2H, J=5.6 Hz). 13CNMR(CDCl3): 39.3, 39.9, 44.5 and 57.8.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
5.93 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[CH3:6][N:7]([CH3:11])[CH2:8][CH2:9][NH2:10].C(N(C(C)C)CC)(C)C>O1CCCC1>[CH3:6][N:7]([CH3:11])[CH2:8][CH2:9][NH:10][S:2]([CH3:1])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
2.6 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
3.7 mL
Type
reactant
Smiles
CN(CCN)C
Name
Quantity
5.93 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After 1.5 hours stirring at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted thoroughly with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
gave an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica using 20% methanol/chloroform

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN(CCNS(=O)(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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